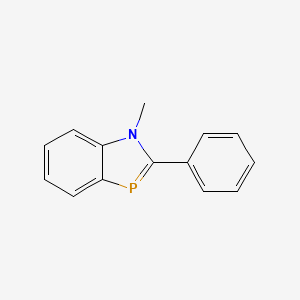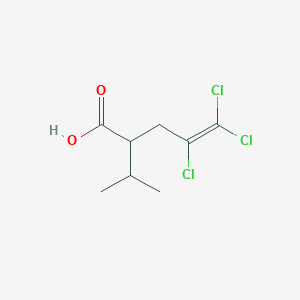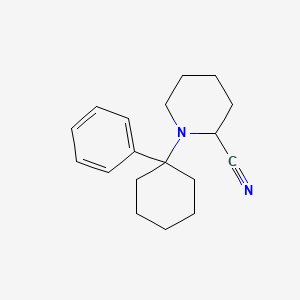![molecular formula C15H20N2O4 B14413053 Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate CAS No. 85858-96-4](/img/structure/B14413053.png)
Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate is a chemical compound known for its unique structure and potential applications in various fields. It consists of an ethyl ester group attached to a piperazine ring, which is further substituted with a hydroxybenzoyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate typically involves the reaction of 4-hydroxybenzoyl chloride with piperazine, followed by esterification with ethyl acetate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of 4-hydroxybenzoyl chloride with piperazine: This step forms the intermediate 4-(4-hydroxybenzoyl)piperazine.
Esterification with ethyl acetate: The intermediate is then reacted with ethyl acetate in the presence of a catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the piperazine ring under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-oxobenzoyl)piperazin-1-yl]acetate.
Reduction: Formation of ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]ethanol.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The hydroxybenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may also play a role in modulating the compound’s biological effects by enhancing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate can be compared with other similar compounds such as:
Ethyl [4-(4-methoxybenzoyl)piperazin-1-yl]acetate: Similar structure but with a methoxy group instead of a hydroxy group.
Ethyl [4-(4-chlorobenzoyl)piperazin-1-yl]acetate: Contains a chlorine atom instead of a hydroxy group.
Ethyl [4-(4-nitrobenzoyl)piperazin-1-yl]acetate: Contains a nitro group instead of a hydroxy group.
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical and biological properties. This compound is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity.
Propriétés
Numéro CAS |
85858-96-4 |
|---|---|
Formule moléculaire |
C15H20N2O4 |
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
ethyl 2-[4-(4-hydroxybenzoyl)piperazin-1-yl]acetate |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-14(19)11-16-7-9-17(10-8-16)15(20)12-3-5-13(18)6-4-12/h3-6,18H,2,7-11H2,1H3 |
Clé InChI |
XWYHSKXLXUSUSJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1CCN(CC1)C(=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]-](/img/structure/B14412984.png)

silane](/img/structure/B14413000.png)

![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B14413007.png)

![3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14413017.png)


![2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B14413038.png)


![2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14413056.png)
